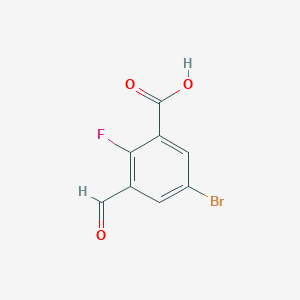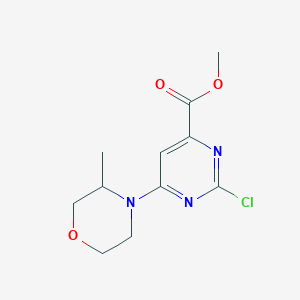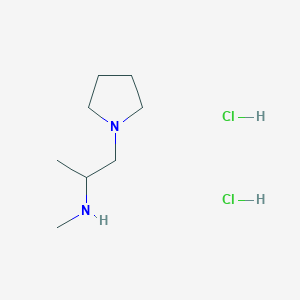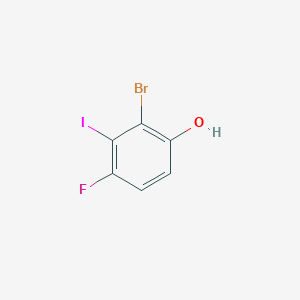![molecular formula C17H22BBrO2 B14780753 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-Bromophenyl)bicyclo[111]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of bicyclo[111]pentane derivatives These derivatives are known for their unique structural properties, which include a highly strained bicyclic framework
準備方法
The synthesis of 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . The bromophenyl group is then introduced through a substitution reaction, and the dioxaborolane moiety is added via a coupling reaction with appropriate boronic acid derivatives . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
化学反応の分析
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dioxaborolane moiety, which can be converted to other functional groups.
Coupling Reactions: The boronic acid derivative can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted bicyclo[1.1.1]pentane derivatives .
科学的研究の応用
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere to replace phenyl rings in drug molecules, enhancing their solubility, metabolic stability, and reducing non-specific binding.
Materials Science: The compound’s unique structural properties make it useful in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: It is employed in the design of probes and sensors due to its ability to undergo specific chemical reactions under mild conditions.
Industrial Chemistry: The compound is used in the synthesis of advanced materials and intermediates for various chemical processes.
作用機序
The mechanism of action of 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can interact with biological targets in a specific manner . The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules, modulating their activity . These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .
類似化合物との比較
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their substituents, affecting their chemical and biological properties.
Phenylboronic Acids: These compounds have similar boronic acid moieties but lack the strained bicyclic framework, resulting in different reactivity and stability.
Cubanes and Higher Bicycloalkanes: These compounds also feature highly strained structures but differ in their three-dimensional character and saturation levels.
The uniqueness of this compound lies in its combination of a strained bicyclic core with a functional boronic acid derivative, providing a versatile scaffold for various applications .
特性
分子式 |
C17H22BBrO2 |
|---|---|
分子量 |
349.1 g/mol |
IUPAC名 |
2-[3-(2-bromophenyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H22BBrO2/c1-14(2)15(3,4)21-18(20-14)17-9-16(10-17,11-17)12-7-5-6-8-13(12)19/h5-8H,9-11H2,1-4H3 |
InChIキー |
YIKDEKIGYCTFIV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)




![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)

![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)

![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)


![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
